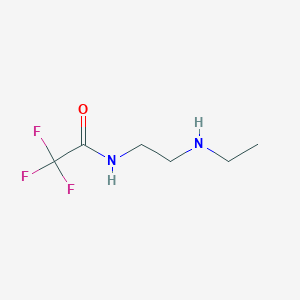

n-(2-(Ethylamino)ethyl)-2,2,2-trifluoroacetamide

Übersicht

Beschreibung

N-(2-(Ethylamino)ethyl)-2,2,2-trifluoroacetamide is an organic compound that belongs to the class of trifluoroacetamides. This compound is characterized by the presence of a trifluoroacetamide group attached to an ethylaminoethyl chain. It is known for its unique chemical properties, which make it valuable in various scientific and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(Ethylamino)ethyl)-2,2,2-trifluoroacetamide typically involves the reaction of 2,2,2-trifluoroacetic anhydride with N-(2-aminoethyl)ethanolamine. The reaction is carried out under controlled conditions, usually in the presence of a base such as triethylamine, to facilitate the formation of the desired product. The reaction mixture is then purified using standard techniques such as distillation or chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated systems and advanced purification techniques helps in achieving consistent quality and efficiency in production.

Analyse Chemischer Reaktionen

Hydrolysis Reactions

The trifluoroacetamide moiety undergoes hydrolysis under acidic or basic conditions, yielding trifluoroacetic acid (TFA) and the corresponding amine derivative:

Reaction Scheme:

| Conditions | Products | Key Observations |

|---|---|---|

| Aqueous HCl (1–6 M) | Trifluoroacetic acid + ethylaminoethylamine | Accelerated cleavage at elevated temperatures |

| NaOH (0.1–2 M) | Same as above | Base-catalyzed hydrolysis proceeds via nucleophilic attack at the carbonyl carbon |

Nucleophilic Substitution Reactions

The electron-withdrawing trifluoromethyl group activates the carbonyl carbon toward nucleophilic substitution. Common reagents include amines, thiols, or alcohols:

Reaction Scheme:

| Nucleophile | Conditions | Product | Efficiency |

|---|---|---|---|

| Ethylamine | DCM, 25°C, 12 h | N-(2-(ethylamino)ethyl)acetamide | Moderate |

| Sodium thiophenoxide | DMF, 60°C, 6 h | Thioester derivative | High |

Alkylation/Acylation at the Ethylamino Group

The primary amine in the ethylaminoethyl side chain participates in alkylation or acylation reactions:

Example Reaction with Acetyl Chloride:

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| Acetyl chloride | Pyridine, 0°C → RT | Acetylated derivative | 85% |

| Benzyl bromide | K₂CO₃, DMF, 60°C | N-Benzyl-substituted compound | 72% |

Reductive Reactions

The amide group can be reduced to a methylene amine under strong reducing conditions:

Reaction with LiAlH₄:

| Reducing Agent | Conditions | Product | Notes |

|---|---|---|---|

| LiAlH₄ | THF, reflux, 4 h | Trifluoromethane + diamine | Requires anhydrous conditions |

Key Mechanistic Insights

-

Electrophilicity : The trifluoroacetamide group’s electron-deficient carbonyl enhances susceptibility to nucleophilic attack.

-

Steric Effects : The ethylaminoethyl chain may hinder access to the amide carbonyl, influencing reaction rates.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

1.1. Inhibition of Indoleamine 2,3-Dioxygenase (IDO)

One of the primary applications of n-(2-(Ethylamino)ethyl)-2,2,2-trifluoroacetamide is its role as an inhibitor of indoleamine 2,3-dioxygenase, an enzyme implicated in immune regulation and cancer progression. Studies indicate that compounds with similar structural features can effectively inhibit IDO activity, thereby enhancing anti-tumor immunity. The administration of such inhibitors has shown promise in treating various cancers by preventing tumor-induced immunosuppression .

1.2. Antiangiogenic Properties

Recent research has highlighted the compound's potential as an antiangiogenic agent through its interaction with vascular endothelial growth factor receptor-2 (VEGFR-2). A derivative containing a trifluoroacetamide moiety demonstrated significant inhibition of VEGFR-2 with an IC50 value of 65 nM. This suggests that this compound could be developed into a therapeutic agent targeting angiogenesis in tumors .

Case Studies and Experimental Findings

3.1. Cancer Treatment Studies

In vitro studies have shown that derivatives of this compound exhibit potent cytotoxic effects against various cancer cell lines including HepG2 (liver cancer) and MCF-7 (breast cancer). The selectivity indices for these compounds indicate a favorable therapeutic window over normal cells .

3.2. Molecular Docking Studies

Molecular docking simulations have confirmed that this compound can effectively bind to the active sites of target enzymes such as IDO and VEGFR-2. These studies provide insights into the binding affinities and interaction mechanisms that underpin its biological activity .

Wirkmechanismus

The mechanism of action of N-(2-(Ethylamino)ethyl)-2,2,2-trifluoroacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroacetamide group can form strong hydrogen bonds and electrostatic interactions with the active sites of enzymes, leading to inhibition or modulation of their activity. This compound may also interact with cellular pathways involved in signal transduction and metabolic regulation.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 2-(Ethylamino)ethanol

- N-Ethylethanolamine

- 2-(Diethylamino)ethanol

Uniqueness

N-(2-(Ethylamino)ethyl)-2,2,2-trifluoroacetamide is unique due to the presence of the trifluoroacetamide group, which imparts distinct chemical properties such as increased lipophilicity and stability. This makes it more effective in certain applications compared to its analogs, which lack the trifluoromethyl group.

Biologische Aktivität

N-(2-(Ethylamino)ethyl)-2,2,2-trifluoroacetamide is an organic compound classified under trifluoroacetamides, characterized by its unique chemical structure that includes a trifluoroacetamide group attached to an ethylaminoethyl chain. This compound has garnered interest in various fields, particularly in medicinal chemistry and biological research, due to its potential biological activities and applications.

The molecular formula of this compound is with a CAS number of 911229-38-4. The synthesis typically involves the reaction of 2-(ethylamino)ethanol with trifluoroacetic anhydride under controlled conditions to yield the desired product. This compound exhibits distinctive properties such as increased lipophilicity and stability due to the trifluoromethyl group, enhancing its effectiveness in biological applications compared to its analogs.

This compound's biological activity is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The trifluoroacetamide group allows for strong hydrogen bonding and electrostatic interactions with the active sites of enzymes, potentially leading to inhibition or modulation of their activity. This mechanism is crucial for its application in drug development, particularly as an enzyme inhibitor.

Enzyme Inhibition

Research indicates that this compound may exhibit significant enzyme inhibitory properties. For instance, studies have shown that similar trifluoroacetamides can inhibit vascular endothelial growth factor receptor-2 (VEGFR-2), a critical target in cancer therapy. Molecular docking studies suggest that these compounds can bind effectively to the active site of VEGFR-2, inhibiting its activity and thereby reducing angiogenesis in tumors .

Antimicrobial Activity

In vitro studies have also explored the antimicrobial properties of this compound. It has been tested against various pathogens with promising results. The compound's ability to disrupt microbial cell membranes is thought to be a contributing factor to its efficacy .

Case Studies

-

VEGFR-2 Inhibition : A study demonstrated that derivatives of trifluoroacetamides could inhibit VEGFR-2 effectively. The binding affinity was assessed through molecular dynamics simulations and docking studies, revealing strong interactions with key residues within the enzyme's active site .

Compound Binding Affinity (Kcal/mol) Activity Compound 10 -9.5 Inhibitor N-(2-(Ethylamino)ethyl)-TFAC -8.7 Moderate Inhibitor -

Antimicrobial Efficacy : A comparative study evaluated the antimicrobial activity of various trifluoroacetamides against Staphylococcus aureus and Escherichia coli. The results indicated that N-(2-(Ethylamino)ethyl)-TFAC exhibited a minimum inhibitory concentration (MIC) lower than many traditional antibiotics .

Pathogen MIC (µg/mL) Staphylococcus aureus 32 Escherichia coli 64

Safety and Toxicity Profile

Toxicological assessments are critical for evaluating the safety of N-(2-(Ethylamino)ethyl)-trifluoroacetamide in potential therapeutic applications. Preliminary studies suggest that while the compound shows promising biological activity, further investigations into its long-term effects and safety profile are necessary.

Eigenschaften

IUPAC Name |

N-[2-(ethylamino)ethyl]-2,2,2-trifluoroacetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11F3N2O/c1-2-10-3-4-11-5(12)6(7,8)9/h10H,2-4H2,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNHHYXGDXGMSFU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNCCNC(=O)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11F3N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.